molecular formula C24H32N4O2S B2556284 1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898460-45-2

1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2556284
M. Wt: 440.61
InChI Key: ADNQWSNZKLFVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C24H32N4O2S and its molecular weight is 440.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial and Docking Studies : Research has been conducted on the synthesis of new N-ethyl-3-indolyl heterocycles, including derivatives similar in structure to the compound . These studies focus on the antimicrobial activity of these compounds and their docking studies to understand the interaction with bacterial proteins. Some synthesized compounds showed high growth inhibition activities against various microbes, and their anti-bacterial activity was further analyzed through molecular docking approaches (El-Sayed et al., 2016).

Synthesis and Chemical Properties

  • Heterocyclic Compounds Synthesis : Studies have been conducted on the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. These studies detail the chemical reactions and conditions needed to create these compounds, highlighting their chemical properties and potential applications in creating new pharmaceuticals or research chemicals (Hassneen & Abdallah, 2003).

Pharmacological Applications

  • Anticancer Agents Design : Research into isatin derivatives has led to the synthesis of compounds with significant cytotoxic activity against various cancer cell lines. These studies demonstrate the potential of such compounds in the design and development of new anticancer agents, providing a foundation for further research into similar compounds (Abu‐Hashem & Al-Hussain, 2022).

Green Chemistry Applications

  • Catalytic Synthesis : Efforts to develop green chemistry approaches have led to the catalytic synthesis of pharmacologically important classes of compounds, such as Thieno[2,3-d]pyrimidin-4(3H)-ones, through a catalytic four-component reaction. This research emphasizes the importance of step economy and reduced environmental impact in the synthesis of complex molecules (Shi et al., 2018).

properties

IUPAC Name

1-[3-(diethylamino)propyl]-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2S/c1-3-26(4-2)14-8-15-28-21-12-7-10-19(21)23(25-24(28)30)31-17-22(29)27-16-13-18-9-5-6-11-20(18)27/h5-6,9,11H,3-4,7-8,10,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNQWSNZKLFVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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